1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene

Description

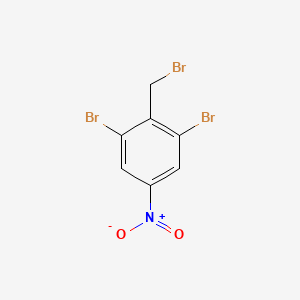

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene (C₇H₄Br₃NO₂) is a polybrominated aromatic compound featuring three bromine substituents (positions 1, 3, and bromomethyl at position 2) and a nitro group at position 4. Its structure combines strong electron-withdrawing groups (nitro) and bulky bromine atoms, which influence its reactivity and physical properties.

Properties

IUPAC Name |

1,3-dibromo-2-(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILCPCAJZZCVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the bromination of 2-(bromomethyl)-5-nitrobenzene. The typical synthetic route involves:

Nitration: The nitration of 2-(bromomethyl)benzene to introduce the nitro group.

Bromination: The bromination of the nitrated compound using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Reduction: 1,3-Dibromo-2-(bromomethyl)-5-aminobenzene.

Oxidation: 1,3-Dibromo-2-(carboxymethyl)-5-nitrobenzene.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of brominated flame retardants and other materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Biological Studies: Used as a probe to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromomethyl and nitro groups. The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Below is a comparative analysis of the target compound and its closest analogs based on substituent patterns and functional groups (data compiled from multiple sources ):

*Estimated based on atomic masses.

Reactivity and Electronic Effects

- Electrophilic Substitution: The nitro group at position 5 strongly deactivates the aromatic ring, directing incoming electrophiles to meta positions relative to itself.

- Steric Effects : The bromomethyl group at position 2 introduces significant steric hindrance, which may slow down reactions at adjacent positions compared to analogs like 1,3-bis(bromomethyl)-5-nitrobenzene .

- Halogen Reactivity : Bromine atoms in the target compound can act as leaving groups in nucleophilic aromatic substitution (NAS) reactions, whereas fluorine in analogs (e.g., 1,3-Dibromo-5-fluorobenzene) is less reactive in such processes .

Physical Properties

- Molecular Weight and Boiling Points: The target compound’s higher bromine content results in a greater molecular weight (~370.83 g/mol) compared to analogs like 1,3-bis(bromomethyl)-5-nitrobenzene (308.95 g/mol).

- Polar Surface Area : Computed properties for 1,3-bis(bromomethyl)-5-nitrobenzene (Topological Polar Surface Area = 45.8 Ų) suggest moderate polarity, likely similar to the target compound .

Biological Activity

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene is a brominated aromatic compound with potential biological activities that merit detailed investigation. This compound is characterized by its unique structure, which includes multiple bromine substituents and a nitro group, suggesting possible interactions with biological systems.

- Chemical Formula : C7H4Br3N2O2

- CAS Number : 444664-09-9

- Molecular Weight : 327.83 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The presence of bromine atoms can enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. The nitro group may also contribute to redox reactions within the cell.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Anticancer Activity

There is emerging evidence of the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various halogenated compounds, including this compound. The results indicated that this compound had superior activity compared to other brominated derivatives, particularly against Gram-positive bacteria.

Study 2: Cytotoxicity in Cancer Cells

In a recent investigation into the cytotoxic effects of halogenated compounds on cancer cell lines, it was found that treatment with this compound led to significant reductions in cell viability in both HeLa and MCF-7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway.

Safety and Toxicity

While the biological activities are promising, it is important to consider the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels in mammalian cell lines, necessitating further investigation into its safety for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.